

Unraveling the Crystal Structure of 2-Nitrophenylboronic Acid: A Technical Overview

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Compound of Interest

Compound Name: *2-Nitrophenylboronic acid*

Cat. No.: *B151230*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural analysis of **2-nitrophenylboronic acid**, a compound of significant interest in organic synthesis and medicinal chemistry. While a definitive, publicly available single-crystal X-ray diffraction study detailing its complete crystal structure is not found in the current body of scientific literature, this document consolidates the available information regarding its synthesis, and general properties, and outlines the established methodologies for its full crystallographic characterization.

Molecular and Physicochemical Properties

2-Nitrophenylboronic acid, with the chemical formula $C_6H_6BNO_4$, is an aromatic boronic acid featuring a nitro group in the ortho position of the phenyl ring. This substitution pattern influences its electronic properties and potential intermolecular interactions, making its crystal packing a subject of scientific curiosity. The compound is typically a white to yellow or orange crystalline powder.

Table 1: Physicochemical Properties of **2-Nitrophenylboronic Acid**

Property	Value
Molecular Formula	C ₆ H ₆ BNO ₄
Molecular Weight	166.93 g/mol
Appearance	White to yellow to orange powder/crystal
CAS Number	5570-19-4

Synthesis and Crystallization

The synthesis of **2-nitrophenylboronic acid** is well-documented in patent literature. A common method involves the nitration of phenylboronic acid.

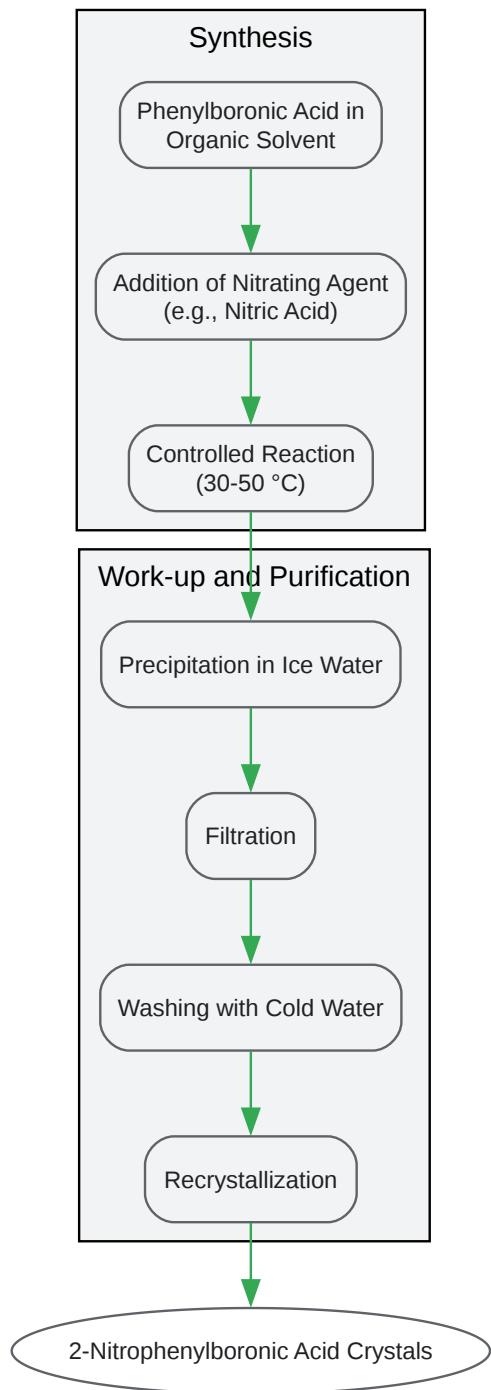
Experimental Protocol: Synthesis of 2-Nitrophenylboronic Acid

A typical synthesis procedure is as follows:

- Phenylboronic acid is dissolved in an appropriate organic solvent, such as acetic acid or chloroform.
- A nitrating agent, commonly nitric acid, is added dropwise to the solution, often in the presence of a catalyst like sodium nitrite or urea.
- The reaction temperature is carefully controlled, typically between 30-50 °C.
- Upon completion of the reaction, the mixture is poured into ice water to precipitate the product.
- The crude product is then isolated by filtration, washed with cold water, and can be further purified by recrystallization to obtain crystals suitable for X-ray diffraction analysis.

The workflow for a typical synthesis is illustrated in the diagram below.

Synthesis Workflow of 2-Nitrophenylboronic Acid

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Caption: A generalized workflow for the synthesis and crystallization of **2-nitrophenylboronic acid**.

Crystal Structure Analysis: A Methodological Framework

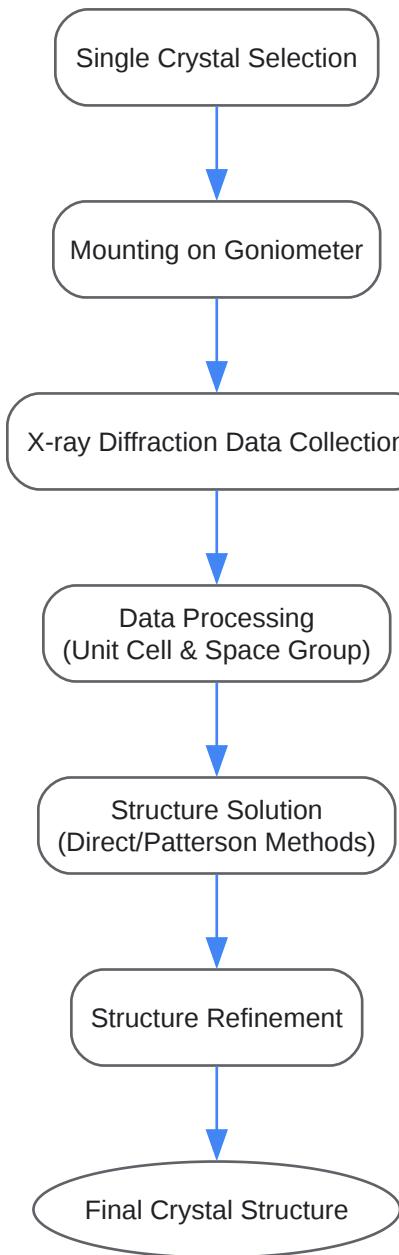
While specific crystallographic data for **2-nitrophenylboronic acid** is not publicly available, a standard crystal structure analysis would involve the following key steps. The successful execution of these steps would yield the precise atomic coordinates and allow for a detailed analysis of the molecular geometry and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Selection: A suitable single crystal of **2-nitrophenylboronic acid** is carefully selected and mounted on a goniometer head.
- Data Collection: The crystal is placed in an X-ray diffractometer. X-ray radiation (e.g., Mo K α or Cu K α) is directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated.
- Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods.
- Structure Refinement: The structural model is refined against the experimental data to improve the accuracy of the atomic positions, and thermal parameters.

The logical flow of a single-crystal X-ray diffraction experiment is depicted below.

Experimental Workflow for Crystal Structure Analysis

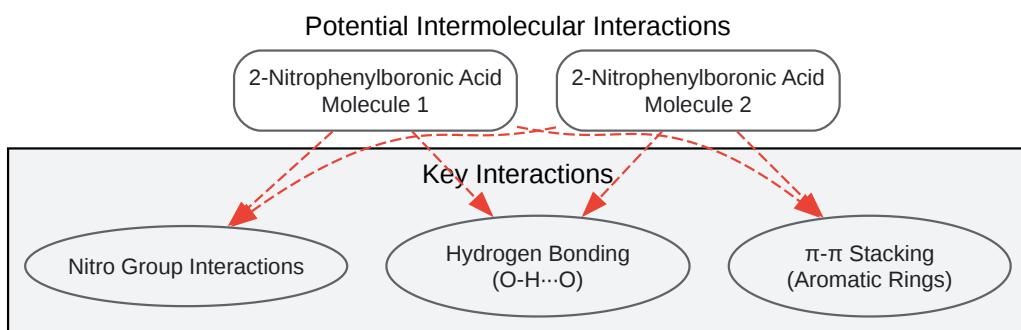
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Caption: A standard workflow for determining the crystal structure of a small molecule via X-ray diffraction.

Anticipated Structural Features and Intermolecular Interactions

Based on the known structures of similar phenylboronic acids, it is anticipated that the crystal structure of **2-nitrophenylboronic acid** would be stabilized by a network of intermolecular interactions. The boronic acid functional group is a strong hydrogen bond donor and acceptor, likely leading to the formation of hydrogen-bonded dimers or more extended supramolecular assemblies. The nitro group can also participate in various non-covalent interactions, including hydrogen bonding and π - π stacking, which would further influence the crystal packing.

A diagram illustrating the potential key intermolecular interactions is presented below.



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Caption: A conceptual diagram of the potential intermolecular forces in the crystal lattice of **2-nitrophenylboronic acid**.

Conclusion and Future Outlook

A complete understanding of the three-dimensional structure of **2-nitrophenylboronic acid** is crucial for rational drug design and the development of new synthetic methodologies. While detailed crystallographic data remains elusive in the public domain, the established protocols for its synthesis and the standard techniques for crystal structure analysis provide a clear path

forward for obtaining this valuable information. Future experimental work to determine the single-crystal X-ray structure of **2-nitrophenylboronic acid** is highly encouraged. Such a study would provide definitive insights into its molecular conformation and packing, enriching the structural database and aiding in the computational modeling and prediction of properties for related compounds.

- To cite this document: BenchChem. [Unraveling the Crystal Structure of 2-Nitrophenylboronic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151230#2-nitrophenylboronic-acid-crystal-structure-analysis\]](https://www.benchchem.com/product/b151230#2-nitrophenylboronic-acid-crystal-structure-analysis)

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